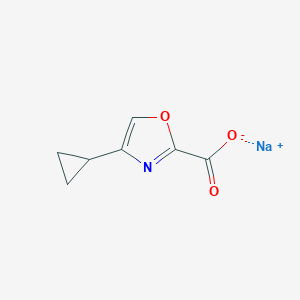

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate

Descripción

Sodium 4-cyclopropyl-1,3-oxazole-2-carboxylate is a heterocyclic sodium carboxylate featuring a substituted oxazole ring. The oxazole core is modified with a cyclopropyl group at position 4 and a carboxylate moiety at position 2. Its sodium salt form enhances water solubility, making it suitable for formulation studies .

Propiedades

IUPAC Name |

sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQJVYJXZAAVNL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=COC(=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate typically involves the reaction of 4-cyclopropyl-1,3-oxazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:

4-cyclopropyl-1,3-oxazole-2-carboxylic acid+NaOH→Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate+H2O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Análisis De Reacciones Químicas

Substitution Reactions

The oxazole ring and carboxylate group participate in nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

The electron-withdrawing carboxylate group activates the oxazole ring for nucleophilic attack at positions 4 and 5. For example:

-

With amines : Reacts with primary amines (e.g., benzylamine) under mild conditions (DMF, 60°C) to yield N-substituted oxazole derivatives .

-

With thiols : Forms thioether-linked oxazoles in the presence of catalytic base (e.g., K₂CO₃) .

Electrophilic Substitution

The cyclopropyl group directs electrophiles to the oxazole’s 5-position:

Oxidation and Reduction

The carboxylate group and oxazole ring undergo redox transformations:

Oxidation

-

Decarboxylation : Heating with CuO in quinoline removes CO₂, yielding 4-cyclopropyloxazole .

-

Ring oxidation : Treatment with H₂O₂/Fe²⁺ generates oxazole N-oxide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | CuO, quinoline, 200°C | 4-Cyclopropyloxazole | 82% | |

| N-Oxide formation | H₂O₂, FeSO₄, 50°C | 4-Cyclopropyloxazole N-oxide | 58% |

Reduction

Multicomponent Reactions (MCRs)

The compound participates in photochemical and transition-metal-catalyzed MCRs:

-

Photochemical assembly : Under visible light with Rh₂(esp)₂ catalyst, reacts with nitriles and carboxylic acids to form 2,4,5-trisubstituted oxazoles .

-

Wittig olefination : Forms conjugated oxazole-alkene hybrids via phosphonium ylide intermediates .

Coordination Chemistry

The carboxylate group acts as a ligand for metal ions:

-

Complexation with transition metals : Forms stable complexes with Cu²⁺ and Fe³⁺, characterized by IR and XRD .

| Metal Ion | Coordination Mode | Application | Source |

|---|---|---|---|

| Cu²⁺ | Bidentate (oxazole N, carboxylate O) | Catalytic oxidation | |

| Fe³⁺ | Monodentate (carboxylate O) | Magnetic materials |

Biological Activity

Derivatives exhibit antimicrobial and anticancer properties:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is primarily explored for its role in synthesizing oxazole derivatives, which are known for their pharmacological activities. The compound serves as a precursor in the synthesis of tri-substituted oxazoles through a novel photochemical three-component reaction. This reaction utilizes visible light to facilitate the formation of complex oxazole structures that can be integrated into bioactive molecules, enhancing their medicinal properties .

Case Study: Tri-substituted Oxazoles

Recent studies have demonstrated the successful incorporation of sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate into drug-like scaffolds. For instance, researchers have reported moderate yields when integrating this compound into existing pharmaceuticals such as indometacin and ibuprofen, showcasing its potential for late-stage functionalization in drug development .

Antihypertensive Agents

Another significant application of sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is its use in developing dual-acting antihypertensive agents. The compound's oxazole ring is crucial for enhancing the biological activity of these agents, which target multiple pathways involved in blood pressure regulation. Patent literature indicates that derivatives of this compound exhibit promising antihypertensive effects, making them candidates for further clinical evaluation .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives, including those derived from sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate, have been extensively studied. Research has shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, several oxazole derivatives were tested for their minimum inhibitory concentration (MIC) against common pathogens, revealing significant antibacterial effects .

Table: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 10b | 9 | E. coli |

| 10c | 2 | S. aureus |

| 28 | 31.25 | P. aeruginosa |

| 30 | 125 | Bacillus subtilis |

Synthesis and Pharmacological Insights

The synthesis of sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate and its derivatives has been a focal point for researchers aiming to develop new therapeutic agents. The methodologies employed range from traditional synthetic routes to innovative photochemical processes that allow for more efficient synthesis with fewer by-products .

Moreover, the pharmacological activities associated with oxazole compounds include anti-inflammatory, anti-cancer, and anti-diabetic effects. These activities have been linked to the unique electronic properties imparted by the oxazole ring system, making it a valuable scaffold in drug design .

Mecanismo De Acción

The mechanism of action of sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Oxazole Carboxylates

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between sodium 4-cyclopropyl-1,3-oxazole-2-carboxylate and related compounds:

Key Observations :

- Substituent Effects: The cyclopropyl group (sterically bulky) in the target compound may enhance metabolic stability compared to the methyl group in the 4-methyl analog .

- Functional Groups: The sodium carboxylate group increases hydrophilicity, whereas the ethyl ester in the amino-substituted analog () reduces solubility but may improve cell penetration .

Physical and Spectral Properties

Collision Cross-Section (CCS) Data for Sodium 4-Methyl Analog :

| Ion Type | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.03422 | 121.8 |

| [M+Na]⁺ | 150.01616 | 132.7 |

| [M-H]⁻ | 126.01966 | 122.3 |

While CCS data for the sodium 4-cyclopropyl variant is unavailable, the methyl analog’s values suggest that cyclopropyl substitution may marginally increase CCS due to its larger steric footprint.

Stability and Hazards

- Sodium 4-Cyclopropyl-1,3-Oxazole-2-Carboxylate : Hazards are inferred from the thiazole analog (), which is harmful via inhalation, skin contact, or ingestion. Sodium salts generally require careful handling to avoid moisture absorption .

- 4-Chlorophenyl Analog : Higher molecular weight and aromaticity may reduce volatility, but chlorinated compounds often require stringent toxicity testing .

Commercial Availability and Pricing

Note: The cyclopropyl and chlorophenyl derivatives are significantly costlier than simpler analogs, reflecting synthetic complexity and niche applications .

Actividad Biológica

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is characterized by its oxazole ring structure, which is known for diverse biological activities. The presence of the cyclopropyl group may influence its reactivity and interaction with biological targets.

Target of Action

The specific biological targets of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate are currently under investigation. Preliminary studies suggest that the compound may interact through nucleophilic attack mechanisms due to its chemical structure.

Mode of Action

The oxazole ring can potentially participate in nucleophilic induced fragmentation reactions, which could lead to various cellular effects. However, detailed molecular and cellular effects are still being elucidated as research progresses.

Pharmacokinetics

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate exists as a powder at room temperature. Its stability and efficacy are influenced by environmental factors such as pH and temperature, which can affect its interaction with biological molecules.

Biological Activities

Recent studies have indicated a variety of potential biological activities associated with Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate:

Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Its derivatives have shown promising antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties : Research indicates that compounds within the oxazole family exhibit significant cytotoxicity against multiple cancer cell lines. For instance, related oxazole derivatives have demonstrated inhibitory effects on tumor growth in vitro .

Neuroprotective Effects : Some studies suggest that oxazole derivatives may interact with neuroreceptors, indicating potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

A selection of case studies highlights the compound's biological activity:

Q & A

Q. What are the established synthetic routes for Sodium 4-cyclopropyl-1,3-oxazole-2-carboxylate?

The compound is synthesized via thermolysis of 2-halo-2H-azirine precursors in toluene, followed by solvent evaporation and purification. For example, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (structurally analogous) was obtained by refluxing 2-chloro-2H-azirine derivatives, yielding solids with >95% purity . Sodium salt formation likely involves carboxylate deprotonation using sodium hydroxide, as seen in continuous-flow syntheses of related oxazole-carboxylates .

Q. Which spectroscopic techniques are critical for structural confirmation?

- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1737 cm⁻¹) and distinguishes oxazole vs. isoxazole isomers via vibrational signatures .

- NMR : H and C NMR confirm substituent positions. For methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, key signals include aromatic protons (δ 7.48–8.06 ppm) and ester methyl groups (δ 4.04 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for unambiguous assignment .

Q. What are the key challenges in isolating pure Sodium 4-cyclopropyl-1,3-oxazole-2-carboxylate?

Impurities often arise from side reactions during azirine thermolysis or incomplete salt formation. Matrix isolation in cryogenic argon/xenon minimizes intermolecular interactions, enabling pure monomeric isolation for spectroscopic studies . Chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water) are standard purification steps .

Advanced Research Questions

Q. How do computational methods like DFT enhance conformational analysis?

DFT calculations (B3LYP/6-311++G(d,p)) predict low-energy conformers and vibrational spectra. For methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, two dominant conformers (I and II) differ in ester group orientation, with a 3.0 kJ/mol stability gap in the gas phase . Xenon matrix studies reveal conformational stability inversions due to environmental effects .

Q. What methodological approaches resolve structural contradictions in oxazole derivatives?

Discrepancies between experimental and theoretical IR spectra (e.g., misassignment of isoxazole vs. oxazole) are resolved by synthesizing reference standards and cross-validating with NMR/X-ray data. For example, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate was confirmed after ruling out isoxazole isomers via comparative spectroscopy .

Q. How do reaction conditions optimize yield in continuous-flow synthesis?

For sodium carboxylate derivatives, parameters include:

Q. What are the implications of cyclopropyl substituents on electronic properties?

Cyclopropyl groups induce ring strain and electron-withdrawing effects, altering the oxazole ring’s aromaticity and reactivity. This impacts nucleophilic substitution rates at the 4-position and stability under acidic/basic conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.